Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide

Description

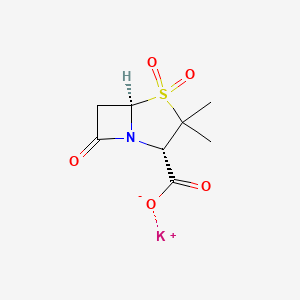

Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide, commonly referred to as Sulbactam Potassium (CAS: 76350-35-1), is a β-lactamase inhibitor structurally derived from the penicillin nucleus. Its molecular formula is C₈H₁₀KNO₅S with a molecular weight of 271.34 g/mol . The compound features a bicyclic β-lactam core modified with a sulfone group (4,4-dioxide) and a carboxylate potassium salt moiety, critical for its irreversible inhibition of bacterial β-lactamases. This activity enhances the efficacy of co-administered β-lactam antibiotics (e.g., ampicillin) by preventing enzymatic degradation .

Sulbactam Potassium is utilized in pharmaceutical formulations such as UNASYN®, where it synergizes with β-lactam antibiotics to combat resistant bacterial strains. Its stereochemistry (2S,5R configuration) and sulfone group distinguish it from classical β-lactam antibiotics, which lack β-lactamase inhibitory properties .

Properties

CAS No. |

76350-35-1 |

|---|---|

Molecular Formula |

C8H10KNO5S |

Molecular Weight |

271.33 g/mol |

IUPAC Name |

potassium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C8H11NO5S.K/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1 |

InChI Key |

GUTWDTLMHVVPEX-IBTYICNHSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])C.[K+] |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize impurities, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets, leading to novel therapeutic effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, including advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Findings:

Sulbactam Sodium vs. Potassium Salt :

- The sodium salt (CAS: 69388-84-7) is more commonly used clinically due to higher aqueous solubility (≥500 mg/mL vs. potassium salt's 255.22 g/mol formulation) .

- Both salts share identical β-lactamase inhibitory mechanisms but differ in counterion stability and pharmacokinetics.

Tazobactam Sodium :

- Features a 1,2,3-triazolium methyl group (vs. Sulbactam's dimethyl substitution), enhancing stability against hydrolysis and broadening inhibitory activity against class A and some class D β-lactamases .

- Often combined with piperacillin for enhanced Gram-negative coverage.

Sulbactam Acid: The free acid (C₈H₁₁NO₅S) serves as a precursor in synthesis. Its lower solubility limits direct therapeutic use but is critical for manufacturing derivatives .

Derivatives and Prodrugs

Key Findings:

- Sultamicillin Tosylate : A double prodrug combining sulbactam with ampicillin via a tosylate linker. This formulation bypasses gastric degradation, enabling oral administration .

- Iodomethyl Sulbactam (CAS: 76247-39-7): The iodine substituent increases lipophilicity, making it useful in radiopharmaceutical labeling .

Impurities and Degradation Products

Table 3: Common Impurities in Sulbactam Preparations

Key Findings:

- Brominated impurities (D and E) arise during halogenation steps in synthesis, requiring stringent purification to meet pharmacopeial standards .

- Epimerization at C2/C5 reduces β-lactamase affinity, emphasizing the need for stereochemical control .

Research and Clinical Implications

- Combination Therapies : Sulbactam Potassium/Sodium is frequently paired with β-lactams like ampicillin or cefoperazone. Clinical studies show synergy against Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA) .

- Resistance Mitigation : Unlike clavulanic acid, sulbactam exhibits intrinsic antibacterial activity against Neisseria and Moraxella species, reducing reliance on companion antibiotics .

- Stability Challenges : Sulfone oxidation and ester hydrolysis (e.g., in iodomethyl derivatives) necessitate formulation optimizations for long-term storage .

Biological Activity

Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide, commonly known as a β-lactamase inhibitor, is a compound of significant interest in pharmaceutical research due to its role in enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by its bicyclic framework and the presence of a thiazolidine ring, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 239.33 g/mol. The stereochemistry at the 2S position contributes to its interaction with bacterial enzymes.

Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate primarily functions as a β-lactamase inhibitor . β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. This compound inhibits these enzymes, thereby protecting co-administered antibiotics from degradation and enhancing their antibacterial efficacy against resistant strains.

Key Mechanisms:

- Inhibition of β-lactamases : It forms stable complexes with various β-lactamases, preventing them from hydrolyzing β-lactam antibiotics.

- Synergistic Effects : When used in combination with antibiotics like penicillin or cephalosporins, it significantly increases their effectiveness against resistant bacteria.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that maintain the integrity of its bicyclic structure while introducing necessary functional groups for biological activity. The synthetic pathway often includes:

- Formation of the bicyclic core.

- Introduction of the thiazolidine moiety.

- Functionalization to yield the carboxylate and carbonyl groups essential for its inhibitory action.

Biological Activity

Research studies have demonstrated that potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate exhibits significant antibacterial properties, particularly when combined with other antibiotics.

Case Studies:

- In vitro Studies : Various studies have shown that this compound effectively inhibits β-lactamases such as TEM-1 and KPC-2, which are common in Gram-negative bacteria .

- Animal Models : In vivo experiments demonstrated enhanced survival rates in animal models infected with resistant bacterial strains when treated with a combination therapy including this compound .

Comparative Analysis

To further illustrate its significance in antibiotic therapy, the following table compares potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate with other known β-lactamase inhibitors:

| Compound Name | Molecular Formula | Key Features | Efficacy Against |

|---|---|---|---|

| Potassium (2S-cis)-3,3-dimethyl... | C8H10KNO3S | Inhibits various β-lactamases | Extended-spectrum Gram-negative bacteria |

| Tazobactam | C10H12N2O5S | Broad-spectrum β-lactamase inhibitor | Pseudomonas aeruginosa |

| Clavulanic Acid | C8H9N3O5S | Suicidal inhibitor; derived from Streptomyces | Staphylococcus aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.